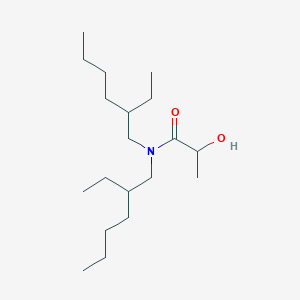![molecular formula C20H15N3O2 B13760592 1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one CAS No. 54535-55-6](/img/structure/B13760592.png)
1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[430]nona-2,4,6,8-tetraen-2-yl)oxy]ethanone is a complex organic compound with the molecular formula C20H15N3O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-2-yl)oxy]ethanone typically involves the reaction of 1-phenyl-2-bromoethanone with 8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,6,8-tetraene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenyl or triazabicyclo groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include phenyl-substituted ketones, alcohols, and amines, as well as various substituted triazabicyclo derivatives.
Aplicaciones Científicas De Investigación
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone involves its interaction with specific molecular targets and pathways. The compound’s triazabicyclo structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-2-propanol: A useful pharmaceutical intermediate with similar structural features.
1-phenyl-2-propanone: Another related compound used in organic synthesis.
Uniqueness
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[43
Propiedades
Número CAS |
54535-55-6 |
|---|---|
Fórmula molecular |
C20H15N3O2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxyethanone |
InChI |
InChI=1S/C20H15N3O2/c24-18(16-9-5-2-6-10-16)14-25-20-21-12-11-19-22-17(13-23(19)20)15-7-3-1-4-8-15/h1-13H,14H2 |
Clave InChI |
KVZNTDKUEZLRAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CN=C3OCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



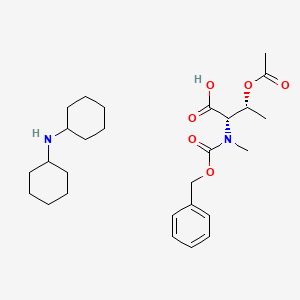
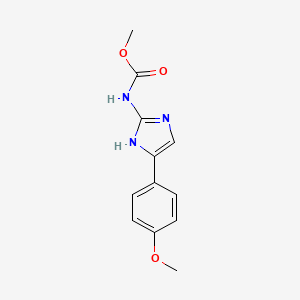

![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
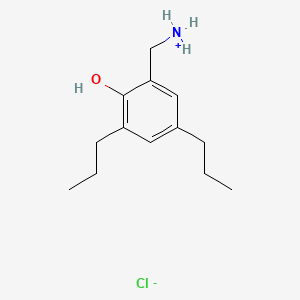

![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
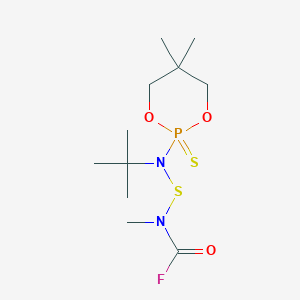
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
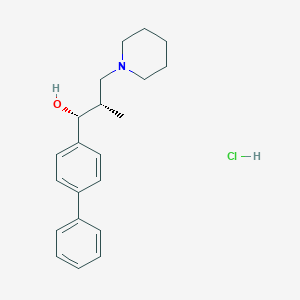

![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
